Lapatinib is a synthetic, small molecule tyrosine kinase inhibitor []. It falls under the classification of 4-anilinoquinazolines [, ]. In scientific research, Lapatinib is primarily used as a tool to study the biological roles of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) [, , ]. These receptors are involved in numerous cellular processes and are often implicated in various cancers [, ].
Lapatinib functions by competitively binding to the ATP-binding site of the intracellular tyrosine kinase domains of EGFR and HER2 receptors [, ]. This binding prevents the receptors from becoming activated by phosphorylation, thereby inhibiting the downstream signaling pathways they regulate [, , ]. Consequently, Lapatinib disrupts crucial cellular processes such as proliferation, survival, and differentiation in cells dependent on EGFR and HER2 signaling [, ].
a) Cancer Research: Lapatinib serves as a valuable tool in cancer research, particularly in studies focusing on cancers overexpressing HER2, such as breast cancer [, , ]. It is used:
CAS No.: 108418-13-9
CAS No.: 540-11-4
CAS No.: 602-29-9
CAS No.: 610-25-3
CAS No.:
CAS No.: 290299-12-6